molecular formula C16H23N3O2 B13113748 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide CAS No. 919108-64-8

2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B13113748
CAS No.: 919108-64-8
M. Wt: 289.37 g/mol
InChI Key: XEYLNWGMSCDDEI-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a heterocyclic amide featuring an indazole core substituted with ethyl and methoxy groups at positions 2 and 3, respectively. The carboxamide group at position 6 is linked to a 3-methylbutyl chain via the nitrogen atom. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anti-inflammatory properties.

Properties

CAS No.

919108-64-8

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-ethyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-5-19-16(21-4)13-7-6-12(10-14(13)18-19)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20)

InChI Key

XEYLNWGMSCDDEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions and the use of green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Indazole derivatives, including this compound, are explored as potential lead compounds for drug development targeting specific biological pathways. Their structural diversity allows for modifications that can enhance biological activity.

Anticancer Activity

Research has demonstrated that indazole derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. Compounds similar to 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide have shown selective antiproliferative effects against BRCA-deficient cancer cells, suggesting their potential in targeted cancer therapies .

Antiprotozoal Activity

Studies have indicated that modifications to the indazole structure can enhance antiprotozoal activity. For instance, certain derivatives have demonstrated effectiveness against protozoan pathogens such as Entamoeba histolytica and Giardia intestinalis. Structure-activity relationship (SAR) analyses reveal that specific functional groups significantly influence efficacy .

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with ongoing research aimed at enhancing solubility and bioavailability through structural modifications .

PARP Inhibition Study

In a focused study on PARP inhibitors, derivatives structurally related to 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide exhibited IC50 values in the low nanomolar range against PARP enzymes, indicating potent inhibition capabilities. This suggests that such compounds could be pivotal in developing effective cancer treatments .

Antiprotozoal Evaluation

Another study evaluated the antiprotozoal efficacy of related indazole derivatives, revealing that specific modifications at the 2-position of the phenyl ring significantly increased potency against E. histolytica, with an IC50 value of 0.740 µM. These findings highlight the importance of structural optimization in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications: Indazole vs. Benzothiazole

The indazole core distinguishes the target compound from benzothiazole-based amides, such as those described in the European patent (EP 3 348 550A1). For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () shares a methoxy-substituted aromatic system but utilizes a benzothiazole scaffold. Key differences include:

  • Electronic Effects : Indazoles possess a fused benzene-pyrazole ring system, which may enhance π-π stacking interactions compared to benzothiazoles.
  • Bioactivity : Benzothiazole derivatives are often explored for anticancer and antimicrobial activities, whereas indazoles are frequently investigated as kinase inhibitors.
Table 1: Core Heterocycle Comparison
Compound Type Core Structure Common Applications Key Substituents Reference
Target Compound Indazole Kinase inhibition (inferred) 2-Ethyl, 3-methoxy N/A
Compounds Benzothiazole Anticancer, antimicrobial Trifluoromethyl, methoxy

Substituent Analysis: Methoxy and Alkyl Groups

The 3-methoxy group on the indazole ring may influence solubility and binding affinity. Similar methoxy-substituted compounds in , such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, demonstrate that methoxy groups enhance interactions with hydrophobic pockets in target proteins .

The N-(3-methylbutyl) chain in the target compound is structurally analogous to substituents in phosphonothiolate derivatives like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate ().

Table 2: Substituent Impact on Physicochemical Properties
Substituent Role in Target Compound Example in Other Compounds Effect on Properties Reference
3-Methoxy Electronic modulation Benzothiazole trimethoxy derivatives Enhanced binding affinity
N-(3-Methylbutyl) Lipophilicity enhancer Phosphonothiolate alkyl esters Increased membrane permeability

Amide Linkage Variations: Carboxamide vs. Acetamide

The target compound’s carboxamide group differs from the acetamide linkage in compounds. Carboxamides generally exhibit stronger hydrogen-bonding capacity due to the additional carbonyl oxygen, which could improve target engagement compared to acetamides .

Research Findings and Hypotheses

While direct data on the target compound are absent in the provided evidence, inferences can be drawn:

Synthetic Accessibility : The use of SHELX software () suggests crystallographic data could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies .

Biological Potential: Benzothiazole analogs in with trifluoromethyl groups show potent bioactivity, suggesting that the target’s ethyl and methoxy groups may balance steric and electronic effects for optimized activity.

Toxicity Considerations: Phosphonothiolates with 3-methylbutyl chains () are associated with neurotoxic effects, highlighting the need to evaluate the safety profile of the target compound’s alkyl substituent .

Biological Activity

2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide (CAS No: 919108-64-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is C16H23N3O2C_{16}H_{23}N_{3}O_{2}, with a molecular weight of approximately 289.38 g/mol. The compound features an indazole core, which is known for its diverse biological activities.

Research indicates that 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide acts primarily as an antagonist of the EP4 receptor. This receptor is involved in various signaling pathways that regulate immune responses and tumor growth. By inhibiting EP4 signaling, this compound may enhance antitumor immunity, making it a candidate for cancer immunotherapy .

Antitumor Activity

In preclinical studies, this compound demonstrated significant antitumor effects. For instance, in a syngeneic colon cancer model, oral administration of the compound—either alone or in combination with anti-PD-1 antibodies—resulted in substantial tumor growth inhibition. This effect was attributed to enhanced cytotoxic CD8+ T cell activity, indicating its potential as a novel immunotherapeutic agent .

Antiproliferative Effects

The compound has shown potent antiproliferative activity against various cancer cell lines. For example, it exhibited IC50 values in the low nanomolar range against several tumor types, suggesting strong efficacy in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide can be influenced by modifications to its structure. Variations in the substituents on the indazole ring and the carboxamide group have been explored to optimize its pharmacological properties. For instance, compounds with different alkyl groups or functional groups demonstrated varying levels of receptor affinity and antiproliferative activity .

Comparative Efficacy

A comparative analysis with other indazole derivatives reveals that 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide possesses superior activity against certain cancer cell lines when compared to standard chemotherapeutics like metronidazole. This highlights its potential as a more effective treatment option .

Data Summary

Property Value
Molecular FormulaC16H23N3O2
Molecular Weight289.38 g/mol
CAS Number919108-64-8
Antitumor ActivitySignificant (IC50 < 10 nM)
Mechanism of ActionEP4 receptor antagonist
Potential ApplicationsCancer immunotherapy

Case Studies

  • Colon Cancer Model : In a study involving a syngeneic colon cancer model, treatment with the compound led to a marked reduction in tumor size and improved survival rates compared to control groups .
  • Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound, revealing IC50 values that indicate high potency against tumors driven by specific genetic mutations .

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